tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol . This compound features a pyrrolidine ring substituted with an imidazole group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with an imidazole derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a building block in the design of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors due to its imidazole moiety, which is known to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s overall affinity for its targets .
Comparison with Similar Compounds
- tert-Butyl 2-(5-chloro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Comparison: While these compounds share structural similarities with tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, they differ in their specific substituents and functional groupsFor example, the presence of a chloro group in tert-butyl 2-(5-chloro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate may enhance its reactivity in certain substitution reactions .
Biological Activity
Overview
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₂ and a molecular weight of 237.3 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry as a precursor for bioactive molecules. The imidazole and pyrrolidine moieties contribute significantly to its interactions with biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves the reaction of pyrrolidine with an imidazole derivative, often utilizing tert-butyl chloroformate to introduce the tert-butyl ester group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which enhance its utility in synthetic applications and biological studies.
The biological activity of this compound is largely attributed to its structural components:
- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in hydrogen bonding, the imidazole ring enhances binding interactions with proteins and nucleic acids.
- Pyrrolidine Ring : This ring contributes additional binding interactions, potentially influencing the compound's affinity for various biological targets.
The mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors relevant to therapeutic applications.
Biological Activity and Therapeutic Potential
Research indicates that compounds containing imidazole and pyrrolidine structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Example A | S. aureus | 3.12 |
Example B | E. coli | 12.5 |
- Antitubercular Activity : Some derivatives have been explored for their potential against Mycobacterium tuberculosis, showing favorable activity that could lead to the development of new antituberculosis drugs .
Case Studies
- Antibacterial Evaluation : A study evaluated several pyrrole derivatives, including those based on imidazole structures similar to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
- Pharmacological Research : In another study focusing on benzimidazole derivatives, compounds with similar structural motifs were assessed for their inhibitory effects on various pathogens. The findings highlighted the potential of these compounds in drug development aimed at treating infections caused by resistant strains .
Properties
IUPAC Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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